molecular formula C3H5NO3 B1231154 Pyruvate oxime

Pyruvate oxime

Cat. No. B1231154
M. Wt: 103.08 g/mol
InChI Key: MVGBKLTYYAYYGY-RQOWECAXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyruvic oxime is an oxime obtained via formal condensation of pyruvic acid with hydroxylamine. It is a conjugate acid of a pyruvate oxime.

Scientific Research Applications

Metabolic Cardioprotection

Pyruvate, including forms like pyruvate oxime, offers several cardioprotective actions, such as improving cardiac performance, energy state, and protecting against ischemia-reperfusion injury and oxidant stress. It's particularly noted for enhancing sarcoplasmic reticular Ca2+ transport and antioxidant properties, which are key in mitigating myocardial injury (Mallet et al., 2005).

Anti-inflammatory and Cytoprotective Actions

Ethyl pyruvate, a derivative of pyruvic acid (closely related to this compound), is recognized for its reactive oxygen species (ROS) scavenging capabilities and its effects on suppressing inflammation. It has been beneficial in various acute illnesses like severe sepsis, acute pancreatitis, and stroke. While clinical trials in cardiac surgery showed safety, efficacy in outcome improvement remains to be fully established (Kao & Fink, 2010).

Oxidation and Metabolism

Pyruvic oxime undergoes a unique oxidation process, as studied in Alcaligenes species. This pathway, leading to nitrite and CO2, does not involve its initial hydrolysis, indicating a distinct metabolic pathway compared to its hydrolysis products (Castignetti et al., 1983).

Enzymatic Interactions

In pyruvate-ferredoxin oxidoreductase (PFOR), pyruvate (including forms like this compound) plays a crucial role. PFOR is unique among thiamine pyrophosphate-containing enzymes in forming a stable cofactor-based free-radical species from pyruvate. The interaction of pyruvate with PFOR is vital in oxidative decarboxylation, a key metabolic step (Cavazza et al., 2006).

Neuroprotection from Oxidative Stress

Pyruvate, including this compound, has been shown to protect neurons from oxidative stress, which is implicated in various neurodegenerative diseases. Its antioxidant actions on mitochondria are significant in preventing neuronal cell death (Wang et al., 2007).

Biochemical and Structural Analysis

Studies on pyruvate oxidase from various sources like Lactobacillus plantarum have provided insights into the enzyme's structure and function. This enzyme, which also interacts with pyruvate forms like this compound, is essential in metabolic pathways like oxidative decarboxylation of pyruvate (Muller & Schulz, 1993).

Enzyme Electrode Development

Pyruvate oxidase from Pediococcus species has been used to develop enzyme electrodes for pyruvate measurements, indicating its potential application in various research and clinical settings (Zapata-Bacri & Burstein, 1987).

Role in Cellular Metabolism

Pyruvate plays a central role in cellular metabolism, acting as a junction for glycolysis and the tricarboxylic acid cycle. Its transport into mitochondria is critical for the bulk of its metabolism, impacting various diseases (McCommis & Finck, 2015).

Enhancing Neurological Recovery

Pyruvate treatment during cardiopulmonary resuscitation has been found to prevent initial oxidative stress and neuronal injury, enhancing neurological recovery from cardiac arrest (Sharma et al., 2008).

properties

Molecular Formula

C3H5NO3

Molecular Weight

103.08 g/mol

IUPAC Name

(2Z)-2-hydroxyiminopropanoic acid

InChI

InChI=1S/C3H5NO3/c1-2(4-7)3(5)6/h7H,1H3,(H,5,6)/b4-2-

InChI Key

MVGBKLTYYAYYGY-RQOWECAXSA-N

Isomeric SMILES

C/C(=N/O)/C(=O)O

SMILES

CC(=NO)C(=O)O

Canonical SMILES

CC(=NO)C(=O)O

synonyms

2-oximinopropanoic acid
2-oximinopropanoic acid, ion (1-)
pyruvatoxime
pyruvic oxime

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Pyruvate oxime
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